2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide
Description
2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that features a combination of phenoxy and nitrophenyl groups
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)13-4-10-16(11-5-13)24-12-17(21)19-14-6-8-15(9-7-14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNMTLRDPZHWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-tert-butylphenol with 4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-tert-butylphenol is reacted with acetic anhydride to form 4-tert-butylphenyl acetate.
Step 2: The 4-tert-butylphenyl acetate is then reacted with 4-nitroaniline in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: The major product is 2-(4-tert-butylphenoxy)-N-(4-aminophenyl)acetamide.
Reduction: The major product is 2-(4-tert-butylphenoxy)-N-(4-aminophenyl)acetamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The phenoxy group can also participate in binding interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(4-aminophenyl)acetamide: This compound is similar in structure but has an amino group instead of a nitro group.
2-(4-tert-butylphenoxy)acetamide: This compound lacks the nitrophenyl group and has different chemical properties.
Uniqueness
2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the tert-butylphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
